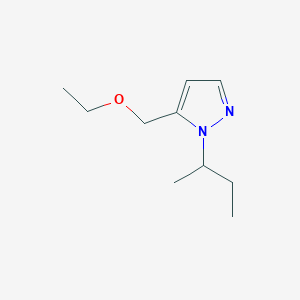

1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term denoting a molecular framework that is capable of binding to multiple biological targets and exhibiting a wide array of pharmacological activities. nih.govresearchgate.netresearchgate.net The versatility of the pyrazole ring has led to its incorporation into numerous compounds that have successfully transitioned from laboratory research to clinical use. tandfonline.com

The broad-spectrum biological significance of pyrazole derivatives is extensive, with research demonstrating their efficacy as anti-inflammatory, antimicrobial, anticancer, analgesic, and antidiabetic agents, among others. globalresearchonline.netglobalresearchonline.net This wide range of activity stems from the pyrazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The presence of this moiety in several blockbuster drugs underscores its importance in the pharmaceutical industry. nih.govtandfonline.com Beyond medicine, pyrazole derivatives have found applications in agriculture as herbicides and insecticides and in materials science as dyes and fluorescent agents. globalresearchonline.netnih.gov

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory nih.govglobalresearchonline.net |

| Apixaban | Anticoagulant nih.gov |

| Sildenafil | Erectile dysfunction treatment nih.govtandfonline.com |

| Ruxolitinib | Anticancer tandfonline.comglobalresearchonline.net |

| Ibrutinib | Anticancer tandfonline.com |

| Lenacapavir | Antiviral (HIV) tandfonline.com |

Overview of Nitrogen-Containing Heterocycles: Emphasis on Pyrazoles

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring is an element other than carbon. ijsrtjournal.com Nitrogen-containing heterocycles are particularly prominent, constituting a major class of compounds with diverse applications. numberanalytics.comwisdomlib.org They are fundamental to life, forming the basis of nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govijcaonline.org Statistically, over 85% of all biologically active compounds contain a heterocycle, with nitrogen-based rings being the most frequent. nih.gov

These compounds can be classified based on ring size (e.g., five-membered or six-membered) and the number of heteroatoms. numberanalytics.com Pyrazole belongs to the azole family, which are five-membered aromatic heterocycles containing at least one nitrogen atom. nih.govglobalresearchonline.net Specifically, pyrazole is a 1,2-diazole, indicating it has two nitrogen atoms at adjacent positions in the ring. ijraset.comwikipedia.orgchemspider.com This arrangement distinguishes it from its isomer, imidazole (B134444) (a 1,3-diazole), and imparts unique chemical characteristics that have been extensively explored in organic synthesis and drug design. researchgate.net

Structural Features of the 1H-Pyrazole Ring System Relevant to Reactivity

The reactivity of the pyrazole ring is a direct consequence of its distinct structural and electronic features. The parent compound, 1H-pyrazole, is a planar, five-membered ring with the molecular formula C₃H₄N₂. nih.govnumberanalytics.comnist.gov The ring contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is bonded to a hydrogen atom and is considered acidic, while the other is a pyridine-like nitrogen (N2), which possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, rendering it basic. nih.govglobalresearchonline.netchemicalbook.com This amphoteric nature, possessing both acidic and basic sites, is a key aspect of its chemistry. nih.gov

The 1H-pyrazole ring is an aromatic system, a property that confers significant thermodynamic stability. ijraset.comnumberanalytics.com Its aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized sextet of π-electrons, conforming to Hückel's rule. globalresearchonline.netchemicalbook.com The π-system is formed by the p-orbitals of the three carbon atoms and the two nitrogen atoms. The pyrrole-like N1 nitrogen contributes two electrons (its lone pair) to the aromatic sextet, while the pyridine-like N2 nitrogen and each of the three carbon atoms contribute one electron each. nih.govchemicalbook.com

The presence of the two electronegative nitrogen atoms influences the electron distribution within the ring. They create a dipole moment and reduce the electron density at the adjacent carbon atoms (C3 and C5), making the C4 position relatively electron-rich and thus the primary site for electrophilic substitution reactions. ijraset.comchemicalbook.com Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack or deprotonation by strong bases. chemicalbook.com

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ nist.gov |

| Molar Mass | 68.079 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless crystalline solid chemicalbook.com |

| Melting Point | 66 to 70 °C wikipedia.org |

| Boiling Point | 186 to 188 °C wikipedia.org |

| Basicity (pKb) | 11.5 wikipedia.org |

| ¹³C NMR (in CDCl₃) δ (ppm) | C3/C5: 134.3, C4: 105.2 chemicalbook.com |

A defining characteristic of 1H-pyrazoles that are unsubstituted on a ring nitrogen is the phenomenon of annular tautomerism. globalresearchonline.netnumberanalytics.com This process involves the migration of the proton from the N1 nitrogen to the N2 nitrogen, resulting in two distinct but rapidly interconverting tautomeric forms. nih.govbeilstein-journals.org

This equilibrium is typically fast on the NMR timescale, especially in solution, which often leads to the observation of time-averaged signals for the C3/C5 and N1/N2 positions, respectively. researchgate.net The position of this tautomeric equilibrium is highly sensitive to several factors, including the electronic nature of substituents on the carbon atoms of the ring, the solvent, and temperature. nih.gov For instance, electron-withdrawing groups tend to favor the tautomer where the NH proton is on the nitrogen atom further away from the substituent. nih.gov This tautomerism is a critical consideration in pyrazole chemistry as it dictates the molecule's hydrogen-bonding capabilities, its reactivity patterns, and ultimately its interaction with biological targets. nih.govresearchgate.net

Contextualization of 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole within Substituted Pyrazole Chemistry

The compound this compound is a specific derivative of the pyrazole heterocycle. Its structure is defined by the attachment of two distinct substituent groups to the core pyrazole ring: a sec-butyl group at the N1 position and an ethoxymethyl group at the C5 position. fluorochem.co.uk

A crucial feature of this molecule is the N1-substitution. The presence of the sec-butyl group on one of the ring nitrogens quenches the annular tautomerism discussed previously. The positions of the substituents are fixed, resulting in a single, well-defined constitutional isomer. This is a common strategy in medicinal chemistry to lock a molecule into a specific conformation, which can lead to more selective binding with a biological target.

The substituents themselves impart specific properties to the molecule:

1-sec-butyl group : This is a non-polar, sterically bulky alkyl group. Its presence increases the lipophilicity (fat-solubility) of the compound, which can influence its absorption and distribution in biological systems. The steric bulk can also direct the regioselectivity of further chemical reactions and influence how the molecule fits into a receptor's binding pocket.

5-ethoxymethyl group : This group (-CH₂OCH₂CH₃) introduces a flexible ether linkage. The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. It also adds a degree of polarity to that side of the molecule.

While detailed research findings on the specific synthesis or application of this compound are not extensively available in public literature, its structure represents a logical design within the broader field of pyrazole chemistry. The strategic placement of alkyl and ether-containing substituents at the N1 and C5 positions is a well-established approach for modulating the physicochemical and pharmacological properties of the pyrazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-5-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-4-9(3)12-10(6-7-11-12)8-13-5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJHSDFJZEKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

The cornerstone of pyrazole synthesis has traditionally been the cyclocondensation reaction, a robust method involving the formation of the heterocyclic ring from acyclic precursors.

Hydrazine (B178648) Derivatives with 1,3-Biselectrophilic Compounds

The most prevalent and classic method for pyrazole ring formation is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which acts as a 1,3-biselectrophile. beilstein-journals.orgnih.govmdpi.commdpi.comnih.gov This straightforward approach provides a direct route to polysubstituted pyrazoles. mdpi.comnih.gov The reaction proceeds by forming an intermediate hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The versatility of this method is enhanced by the ability to generate the 1,3-dicarbonyl compounds in situ. For instance, ketones can be reacted with acid chlorides to form 1,3-diketones directly in the reaction vessel, which are then immediately treated with hydrazine to produce the pyrazole product in a one-pot procedure. mdpi.com This avoids the need to isolate the often-unstable dicarbonyl intermediate. Similarly, α,β-unsaturated ketones and aldehydes can also serve as the three-carbon biselectrophilic component, reacting with hydrazines to first form pyrazolines, which are subsequently oxidized to pyrazoles. mdpi.comnih.gov

A variety of hydrazine derivatives can be employed, including hydrazine hydrate (B1144303), phenylhydrazine (B124118), and other substituted hydrazines, allowing for the introduction of different substituents at the N1 position of the pyrazole ring. mdpi.comnih.gov

Table 1: Examples of 1,3-Biselectrophiles in Pyrazole Synthesis

| Biselectrophile Type | Example | Resulting Intermediate/Product |

|---|---|---|

| 1,3-Diketone | Acetylacetone | Polysubstituted Pyrazole |

| β-Ketoester | Ethyl Acetoacetate (B1235776) | Pyrazolone/Pyrazole |

| α,β-Unsaturated Ketone | Chalcone | Pyrazoline, then Pyrazole |

Regioselectivity in Pyrazole Ring Formation

A significant challenge in the classical cyclocondensation reaction arises when an unsymmetrical 1,3-biselectrophile reacts with a substituted hydrazine, such as methylhydrazine. conicet.gov.ar This reaction can potentially yield two different regioisomers, depending on which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound. beilstein-journals.orgmdpi.comnih.gov For instance, the reaction of methylhydrazine with a 1,3-diketone bearing two different substituents (R1 and R3) can produce a mixture of 1,3- and 1,5-disubstituted pyrazoles. mdpi.comconicet.gov.ar

Controlling the regioselectivity of this reaction is a key focus of methodological development. Several strategies have been devised to influence the reaction outcome:

Solvent Effects : The choice of solvent can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase regioselectivity compared to traditional solvents like ethanol (B145695). conicet.gov.ar Similarly, employing aprotic dipolar solvents such as N,N-dimethylacetamide can provide better results and higher regioselectivity than polar protic solvents. nih.gov

Electronic and Steric Factors : The electronic nature of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine. Electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can make the adjacent carbonyl carbon more electrophilic, favoring attack by the more nucleophilic nitrogen of the substituted hydrazine. nih.gov

Reaction Conditions : Modifying reaction conditions, such as using Lewis acid catalysts, can also control the regiochemical outcome by selectively activating one of the carbonyl groups. organic-chemistry.org

Modern Approaches in Pyrazole Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing pyrazole rings, often providing better control over substitution patterns and allowing for the rapid generation of molecular diversity.

[3+2] Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful modern strategy for pyrazole synthesis. mdpi.com This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkyne or an alkene. mdpi.combohrium.com The reaction of a diazo compound with an alkyne directly yields the aromatic pyrazole ring. mdpi.comresearchgate.net When an alkene is used, the initial product is a pyrazoline, which may then be oxidized to the corresponding pyrazole. nih.gov

A significant advantage of this approach is the high regioselectivity often observed, which is governed by the electronic properties of the reactants. nih.gov However, the utility of this method has been somewhat hampered by the hazardous nature of diazo compounds, which can be toxic and explosive. scispace.com To circumvent this, modern protocols focus on the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones. nih.govnih.govscispace.com This can be achieved under various conditions, including thermal, basic, or even visible-light-induced activation. nih.govnih.gov

Table 2: Components of [3+2] Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Reaction Conditions | Product |

|---|---|---|---|

| N-Tosylhydrazone + Base | Terminal Alkyne | Thermal | Trisubstituted Pyrazole |

| Ethyl Diazoacetate | β-Substituted Enone | Thermal, Base | Tetrasubstituted Pyrazole |

Multicomponent Reactions (MCRs) for Diversified Pyrazole Structures

Multicomponent reactions (MCRs) represent a highly efficient approach to chemical synthesis, where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials. beilstein-journals.orgmdpi.com This strategy is prized for its operational simplicity, atom economy, and its ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgrsc.org

Several MCRs have been developed for the synthesis of complex pyrazole derivatives. For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can yield highly substituted 5-aminopyrazoles. mdpi.com Four-component reactions have also been reported, such as the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to produce fused pyrano[2,3-c]pyrazole systems. nih.govrsc.org These reactions often proceed through a cascade of classical transformations, such as Knoevenagel condensation and Michael addition, culminating in the cyclization to form the pyrazole ring. beilstein-journals.orgnih.gov

Catalytic Strategies (e.g., Copper-, Palladium-catalyzed methods)

The use of transition metal catalysis has revolutionized pyrazole synthesis, offering milder reaction conditions, broader substrate scope, and novel reaction pathways. mdpi.com

Copper-Catalyzed Methods: Copper catalysts are inexpensive, readily available, and versatile. researchgate.net They have been employed in various pyrazole syntheses. organic-chemistry.org One notable application is the copper-catalyzed coupling of arylboronic acids with protected diimides to generate hydrazine precursors in situ, which then undergo cyclocondensation with 1,3-diketones. nih.gov Copper salts can also catalyze the condensation of hydrazines with dicarbonyl compounds under acid-free conditions at room temperature, offering a greener alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org Furthermore, copper-promoted aerobic oxidative reactions provide efficient routes to pyrazoles from substrates like β,γ-unsaturated hydrazones or through cascade reactions involving oxime acetates, amines, and aldehydes. nih.govrsc.org

Palladium-Catalyzed Methods: Palladium catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A palladium-catalyzed four-component coupling reaction of a terminal alkyne, a hydrazine derivative, carbon monoxide, and an aryl iodide has been developed to synthesize 1,3,4,5-tetrasubstituted pyrazoles under ambient conditions. researchgate.net Such methods allow for the assembly of complex pyrazole structures from simple, readily available starting materials. researchgate.net

Specific Synthetic Routes for 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole

The synthesis of this compound can be approached through a convergent or a linear strategy. A convergent synthesis would involve the preparation of a pyrazole precursor already containing one of the desired substituents, followed by the introduction of the second group. A linear approach would build the pyrazole ring from acyclic precursors that already contain the sec-butyl and ethoxymethyl functionalities or their precursors.

The introduction of a sec-butyl group at the N1 position of a pyrazole ring is typically achieved through N-alkylation of a pre-formed pyrazole or by using a sec-butyl-substituted hydrazine in the initial cyclization step.

N-Alkylation of Pyrazoles: The direct alkylation of a 5-(ethoxymethyl)-1H-pyrazole with a sec-butyl halide (e.g., 2-bromobutane) is a common strategy. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thus activating it for nucleophilic attack. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, as unsymmetrical pyrazoles can potentially yield two different N-alkylated isomers. Steric hindrance plays a crucial role in directing the alkylation to the less sterically hindered nitrogen atom. mdpi.combeilstein-journals.org For a 5-substituted pyrazole, the N1 position is generally favored for alkylation due to the steric bulk of the C5 substituent. mdpi.com

| Alkylating Agent | Base | Solvent | Regioselectivity | Reference |

| sec-Butyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | N1-alkylation favored | beilstein-journals.org |

| 2-Bromobutane | Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture of isomers possible | mdpi.com |

| sec-Butyl tosylate | Cesium carbonate (Cs2CO3) | Acetonitrile | High N1 selectivity |

Cyclization with sec-Butylhydrazine (B1332173): An alternative and often more regioselective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent, which already contains the ethoxymethyl precursor, with sec-butylhydrazine. This approach constructs the pyrazole ring with the sec-butyl group already in place at the N1 position, thus avoiding the issue of N-alkylation regioselectivity. The challenge in this strategy lies in the synthesis of the appropriately substituted 1,3-dicarbonyl precursor.

The 5-ethoxymethyl group can be incorporated either by building the pyrazole ring from a precursor already containing this moiety or by functionalization of a pre-formed pyrazole at the C5 position.

Cyclization using Precursors with an Ethoxymethyl Moiety: One approach involves the reaction of a hydrazine with a β-dicarbonyl compound that has an ethoxymethyl group at a suitable position. For instance, a compound like 1-ethoxy-4-methoxy-3-buten-2-one could react with sec-butylhydrazine to form the desired pyrazole. The synthesis of such precursors can be complex.

Functionalization of a Pre-formed Pyrazole: A more common strategy involves the functionalization of a C5-unsubstituted pyrazole. This can be achieved through several methods:

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction on a 1-sec-butyl-1H-pyrazole introduces a formyl group at the C4 position. ijpcbs.comarkat-usa.orgnih.govmdpi.comresearchgate.netresearchgate.net To achieve C5-formylation, a different strategy would be needed, potentially involving protection of the C4 position. Subsequent reduction of the formyl group to a hydroxymethyl group, followed by etherification with an ethyl halide, would yield the desired 5-ethoxymethyl substituent. This multi-step process can be cumbersome.

Lithiation and Electrophilic Quenching: Directing group-assisted lithiation of an N-protected pyrazole at the C5 position, followed by reaction with an electrophile like paraformaldehyde, can introduce a hydroxymethyl group. nih.gov Subsequent etherification would provide the ethoxymethyl group. For 1-sec-butyl-1H-pyrazole, direct lithiation at C5 followed by quenching with an appropriate electrophile is a plausible route.

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple reaction steps in a single vessel without isolating intermediates. organic-chemistry.orgresearchgate.netresearchgate.net For this compound, a hypothetical one-pot procedure could involve the reaction of a suitable 1,3-dicarbonyl precursor with sec-butylhydrazine, followed by in-situ functionalization of the initially formed pyrazole.

A plausible one-pot approach could be a three-component reaction involving a diketone, sec-butylhydrazine, and a source for the ethoxymethyl group, although such a specific reaction for this target molecule is not explicitly documented. More general one-pot syntheses of substituted pyrazoles often involve the in-situ formation of a hydrazone followed by cycloaddition with a suitable dienophile. organic-chemistry.org

| Reactants | Catalyst/Reagents | Key Features | Reference |

| 1,3-Diketone, Hydrazine, Electrophile | Acid/Base catalyst | Sequential condensation and functionalization | researchgate.net |

| α,β-Unsaturated ketone, Hydrazine, Oxidant | Metal catalyst | Cyclization followed by in-situ oxidation | organic-chemistry.org |

Green Chemistry Approaches in Pyrazole Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net Key aspects include the use of safer solvents, energy-efficient methods, and atom economy.

Performing reactions without a solvent, or "neat," offers significant environmental benefits by reducing solvent waste and simplifying product purification. researchgate.net Solid-phase synthesis or grinding of reactants together can facilitate reactions. For pyrazole synthesis, solvent-free condensation of hydrazines with 1,3-dicarbonyl compounds has been shown to be effective, often with microwave irradiation to provide the necessary energy. researchgate.net

| Reaction Type | Conditions | Advantages | Reference |

| Condensation | Grinding of reactants at room temperature | Simplicity, reduced waste | researchgate.net |

| Cycloaddition | Solid support with microwave irradiation | High efficiency, short reaction times | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. asianpubs.orgresearchgate.neteurekaselect.comdergipark.org.trnih.govpsu.edumdpi.com The synthesis of pyrazoles is particularly amenable to microwave irradiation.

The condensation of hydrazines with β-ketoesters to form pyrazolones, for instance, can be achieved rapidly and in high yields under solvent-free microwave conditions. researchgate.net This approach could be adapted for the synthesis of this compound by using the appropriate precursors. Microwave-assisted N-alkylation of pyrazoles has also been reported, offering a potentially rapid and efficient method for introducing the sec-butyl group. psu.edu

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrazolone Synthesis | Several hours | 2-5 minutes | Often significant | researchgate.netmdpi.com |

| N-alkylation of Pyrazole | 6-24 hours | 10-30 minutes | Variable | psu.edu |

| 1,3,5-Trisubstituted Pyrazole Synthesis | 12-48 hours | 15-60 minutes | Significant | nih.gov |

Polymer-Supported Reagents in Pyrazole Synthesis

The use of polymer-supported reagents in organic synthesis represents a significant advancement, merging the benefits of homogeneous and heterogeneous catalysis. This approach, often aligned with green chemistry principles, simplifies product purification, enables catalyst recycling, and can lead to cleaner reaction profiles. In the synthesis of pyrazole derivatives, several polymer-supported systems have been effectively employed. researchgate.nettandfonline.com

One prominent example is the use of Amberlyst-70 , a macroporous ion-exchange resin, as a recyclable heterogeneous catalyst. researchgate.nettandfonline.com It has been successfully used in the condensation reaction of 1,3-dicarbonyl compounds with hydrazines or hydrazides in an aqueous medium at room temperature. researchgate.nettandfonline.com This method is noted for its operational simplicity, non-toxic nature, and the thermal stability of the catalyst, making it an environmentally favorable option. researchgate.nettandfonline.com The straightforward workup, typically involving simple filtration to recover the catalyst, is a key advantage. researchgate.net

Another widely used polymer support is Polyethylene Glycol (PEG) . PEG is utilized as a soluble polymer support in a liquid-phase synthesis strategy. healthcare-bulletin.co.uknih.gov For instance, PEG-400 has served as an efficient and recyclable reaction medium for the synthesis of pyrazoline derivatives and pyrazolo[3,4-b]pyridin-6(7H)-one derivatives. nih.govmdpi.com This methodology leverages PEG's properties of being non-toxic and water-miscible, which facilitates its removal from the reaction products and allows for a greener synthetic route. healthcare-bulletin.co.uk The synthesis of pyrazoline derivatives from chalcones and hydrazides in PEG-400 has demonstrated good to excellent yields. nih.govresearchgate.net

These polymer-based strategies highlight a move towards more sustainable and efficient chemical manufacturing processes, reducing waste and avoiding the use of hazardous organic solvents. researchgate.nethealthcare-bulletin.co.uk

Table 1: Application of Polymer-Supported Reagents in Pyrazole Synthesis

| Reagent/Support | Type of Synthesis | Key Advantages | Reference(s) |

|---|---|---|---|

| Amberlyst-70 | Condensation of 1,3-diketones and hydrazines | Environmentally benign, aqueous medium, room temperature, catalyst is recyclable and inexpensive. | researchgate.net, tandfonline.com |

| Polyethylene Glycol (PEG-400) | Synthesis of pyrazoline and pyrazole derivatives | Green and recyclable medium, simple workup, good to excellent yields. | healthcare-bulletin.co.uk, nih.gov, researchgate.net |

| Microporous Organic Polymer (MOP) | Support for silver nanoparticles in alkyne carboxylation | Heterogeneous catalysis, mild reaction conditions, catalyst can be recycled. | acs.org |

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of pyrazole derivatives hinges on the careful optimization of various reaction parameters, including temperature, solvent, catalyst, and reaction time. nih.gov

Temperature is a critical factor that can significantly influence reaction outcomes. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C improved the product yield. However, a further increase in temperature resulted in a lower yield, demonstrating the need for precise temperature control. mdpi.com In other cases, reactions can be conducted efficiently at room temperature, particularly when using highly active catalysts or specific solvent systems. nih.gov

The choice of solvent and catalyst is paramount for both yield and regioselectivity. Research has shown that aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better results than traditional polar protic solvents such as ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones. nih.gov The addition of an acid to the solvent can also accelerate dehydration steps and increase yields. nih.gov The catalyst itself is a focal point of optimization. Studies have compared various catalysts to find the most effective one for a specific transformation. For example, the synthesis of 1,3,5-substituted pyrazoles via condensation of phenylhydrazine with ethyl acetoacetate was shown to achieve a 95% yield using a nano-ZnO catalyst, which offered advantages of a short reaction time and a simple work-up procedure. nih.gov

Systematic studies are often performed where one parameter is varied while others are held constant to identify the optimal conditions. This can involve screening different solvents (e.g., ethanol, methanol, acetonitrile, water), various catalysts (e.g., zeolites, Nafion resins, Amberlyst-70), and different catalyst loadings to maximize the product yield. tandfonline.comresearchgate.net The use of microwave irradiation has also been explored as a method to reduce reaction times and improve yields. researchgate.net

Table 2: Examples of Reaction Condition Optimization in Pyrazole Synthesis

Advanced Functionalization Strategies and Chemical Transformations of 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole

Direct Functionalization of the Pyrazole (B372694) Ring System

The direct functionalization of the pyrazole ring is a key strategy for synthesizing novel derivatives with tailored properties. This typically involves targeting the C3, C4, and C5 positions of the pyrazole core.

Electrophilic Aromatic Substitution on Pyrazoles

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. This is a result of the electronic influence of the two nitrogen atoms. For 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur preferentially at the C4 position. However, without experimental data, the specific reaction conditions (reagents, catalysts, solvents, and temperatures) required to achieve high regioselectivity and yield for this particular substrate remain undetermined.

Metalation and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Strategies such as bromine/magnesium exchange, directed ortho-metalation (DoM), and direct C-H activation are commonly employed to introduce functionality to the pyrazole ring. These metalated intermediates can then participate in a variety of cross-coupling reactions.

| Cross-Coupling Reaction | Typical Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron compounds, Pd catalyst, base | C-C |

| Heck | Alkenes, Pd catalyst, base | C-C (alkenyl) |

| Sonogashira | Terminal alkynes, Pd/Cu catalysts, base | C-C (alkynyl) |

For this compound, direct C-H metalation at the C3 or C4 positions, followed by cross-coupling, could be a viable strategy. However, the regioselectivity of such reactions would need to be experimentally verified.

Regioselective Functionalization at C4

Given the inherent electronic predisposition of the C4 position for electrophilic attack, a variety of methods could be envisioned for its selective functionalization. These could range from classical electrophilic substitution reactions to more modern transition-metal-catalyzed C-H functionalization approaches. The success and efficiency of these methods for this compound would depend on the interplay of steric and electronic effects of the N1-sec-butyl and C5-ethoxymethyl groups.

Transformations Involving the 1-sec-butyl Substituent

The sec-butyl group attached to the N1 position of the pyrazole ring also presents opportunities for chemical modification, although these are generally less common than ring functionalization.

Stereoselective Modifications

The sec-butyl group contains a chiral center at the carbon atom attached to the nitrogen. While the starting material is likely a racemic mixture, it is conceivable that stereoselective reactions could be developed to modify this group. This could involve, for example, enzymatic resolutions or the use of chiral catalysts to effect transformations on the sec-butyl chain. Such modifications are highly specialized and would require significant research and development.

Conversion to Other Alkyl or Functional Groups

The conversion of the sec-butyl group to other functionalities is a challenging transformation. It could potentially be achieved through dealkylation of the pyrazole nitrogen followed by re-alkylation with a different group. Alternatively, radical-based reactions could be employed to functionalize the alkyl chain. However, these methods often lack selectivity and can lead to complex product mixtures.

Reactions at the 5-ethoxymethyl Moiety

The ethoxymethyl group at the 5-position of the this compound ring offers a versatile handle for a variety of chemical transformations. These modifications can lead to the introduction of new functional groups and the synthesis of novel pyrazole derivatives with potentially altered chemical and physical properties. The reactivity of this moiety is centered around the ether linkage and the terminal ethyl group.

Ether Cleavage and Alcohol Functionalization

The ether linkage in the 5-ethoxymethyl group is susceptible to cleavage under appropriate conditions, typically involving strong acids or other specific reagents. This cleavage would result in the formation of the corresponding 5-hydroxymethyl-1H-pyrazole derivative. While specific studies on this compound are not prevalent in the literature, the general principles of ether cleavage can be applied. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Upon successful cleavage of the ether, the resulting 5-hydroxymethyl-1H-pyrazole can undergo a range of functionalization reactions typical of primary alcohols. These include esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters, and etherification with alkyl halides to introduce different alkoxy groups. Furthermore, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and thiols, at the 5-position of the pyrazole ring.

| Reagent Class | Transformation | Product Type |

| Strong Acids (e.g., HBr, HI) | Ether Cleavage | 5-hydroxymethyl-1H-pyrazole |

| Carboxylic Acids/Derivatives | Esterification | 5-acyloxymethyl-1H-pyrazole |

| Alkyl Halides | Etherification | 5-alkoxymethyl-1H-pyrazole (with different alkoxy group) |

| Sulfonyl Chlorides (e.g., TsCl) | Sulfonylation | 5-sulfonyloxymethyl-1H-pyrazole |

Oxidation Reactions

The 5-ethoxymethyl moiety can be a substrate for oxidation reactions, targeting either the methylene (B1212753) group adjacent to the pyrazole ring or the terminal ethyl group. Direct oxidation of the ether functionality is challenging. However, following ether cleavage to the 5-hydroxymethyl derivative, the resulting primary alcohol can be readily oxidized.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, would be expected to oxidize the 5-hydroxymethyl-1H-pyrazole to the corresponding 5-formyl-1H-pyrazole (an aldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, would likely lead to the over-oxidation of the aldehyde to the corresponding 5-carboxy-1H-pyrazole (a carboxylic acid). The specific choice of oxidant and reaction conditions would be crucial to control the extent of the oxidation and achieve the desired product.

| Oxidizing Agent | Product from 5-hydroxymethyl-1H-pyrazole | Functional Group |

| Pyridinium chlorochromate (PCC) | 5-formyl-1H-pyrazole | Aldehyde |

| Dess-Martin periodinane | 5-formyl-1H-pyrazole | Aldehyde |

| Potassium permanganate (KMnO4) | 5-carboxy-1H-pyrazole | Carboxylic Acid |

| Chromic Acid (H2CrO4) | 5-carboxy-1H-pyrazole | Carboxylic Acid |

Derivatization of the Ethoxymethyl Group for Further Chemical Modifications

The ethoxymethyl group itself can be derivatized to introduce functionalities that can participate in further chemical modifications. For instance, selective halogenation of the terminal methyl group of the ethyl moiety could be explored, although this might be challenging to achieve without affecting other parts of the molecule.

A more synthetically useful approach involves the initial conversion of the ethoxymethyl group, as described in the preceding sections. The resulting alcohol, aldehyde, or carboxylic acid can serve as a versatile precursor for a wide range of derivatizations. For example, the 5-carboxy-1H-pyrazole can be converted into amides, esters, and acid chlorides. The 5-formyl-1H-pyrazole can undergo reactions typical of aldehydes, such as the Wittig reaction to form alkenes, or reductive amination to introduce amino functionalities. These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Ring Expansion and Contraction Reactions of Pyrazole Core

The pyrazole ring, being an aromatic heterocyclic system, is generally stable. However, under specific conditions, such as high temperatures or photochemical irradiation, it can undergo ring expansion, contraction, or fragmentation reactions. These transformations can lead to the formation of other heterocyclic systems or acyclic products.

Pyrazole Ring Fragmentation Studies

The fragmentation of the pyrazole ring can be induced by thermal or photochemical means. researchgate.netacs.org Thermal fragmentation of pyrazole derivatives often requires high temperatures and can proceed through various pathways depending on the substituents present on the ring. acs.orgbohrium.com For instance, the thermal decomposition of certain pyrazole derivatives can lead to the extrusion of a nitrogen molecule (N2) and the formation of highly reactive intermediates that can rearrange to form different products. researchgate.netbohrium.com

Photochemical fragmentation is another avenue for the decomposition of the pyrazole ring. acs.orgresearchgate.net Irradiation with UV light can excite the pyrazole molecule to a higher energy state, from which it can undergo ring-opening or fragmentation. The specific products of photochemical reactions are highly dependent on the substitution pattern of the pyrazole and the reaction conditions. Studies on various pyrazole derivatives have shown that fragmentation can lead to the formation of species such as vinyl azides, nitriles, and acetylenes. mdpi.comnih.gov In the context of this compound, fragmentation would likely involve the breakdown of the five-membered ring, potentially leading to a mixture of acyclic products containing the sec-butyl and ethoxymethyl fragments.

| Method | Description | Potential Products |

| Thermal Fragmentation | High-temperature decomposition | Acyclic nitriles, alkynes, N2 |

| Photochemical Fragmentation | UV irradiation | Vinyl azides, rearranged heterocycles |

Interconversion to Other Heterocyclic Systems (e.g., Pyrimidines)

The pyrazole nucleus can serve as a precursor for the synthesis of other heterocyclic systems, most notably pyrimidines. nih.govbu.edu.egresearchgate.net This transformation typically involves a ring-opening of the pyrazole followed by a recyclization with a suitable reagent. One common strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While this compound does not possess the required amino group for this specific transformation, it highlights a general pathway for the interconversion of these heterocyclic systems.

To achieve a similar transformation with the title compound, it would first need to be functionalized to introduce a reactive group at a suitable position, for example, an amino group at the 4-position. Subsequent reaction with a three-carbon fragment could then, in principle, lead to the formation of a pyrimidine ring fused or appended to the original pyrazole structure, or a complete rearrangement to a pyrimidine derivative. Such transformations are key in combinatorial chemistry for the generation of diverse molecular scaffolds. researchgate.netmiami.edu

Chemo- and Regioselectivity in Multi-Substituted Pyrazole Reactions

The pyrazole ring possesses distinct reactive positions: the two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5). The substituents at the N1, and C5 positions— a sec-butyl group and an ethoxymethyl group, respectively— critically influence the outcome of chemical transformations.

Directing Effects of Substituents:

C5-ethoxymethyl group: The ethoxymethyl group at the C5 position is primarily an electron-withdrawing group due to the electronegativity of the oxygen atom. This electronic effect can influence the acidity of the neighboring C4-H bond. Furthermore, the ethoxymethyl group can exert a steric influence on the adjacent C4 and N1 positions.

Regioselectivity in Key Functionalization Reactions:

The substitution pattern of this compound leaves the C3 and C4 positions as the primary sites for further functionalization. The outcome of a particular reaction will depend on the nature of the reagent and the reaction conditions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, the C4 position of the pyrazole ring is generally the most nucleophilic and, therefore, the most likely site of attack. nih.gov The electron-donating nature of the N1-alkyl group and the electron-withdrawing nature of the C5-ethoxymethyl group both contribute to making the C4 position the most electron-rich carbon.

| Reaction | Reagent | Predicted Major Product | Reference (Analogous Systems) |

| Bromination | NBS | 1-sec-butyl-4-bromo-5-(ethoxymethyl)-1H-pyrazole | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | 1-sec-butyl-5-(ethoxymethyl)-4-nitro-1H-pyrazole | nih.gov |

| Acylation | Ac₂O/Lewis Acid | 4-acetyl-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole | nih.gov |

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound. NBS: N-Bromosuccinimide

Metallation and Subsequent Electrophilic Quench:

Directed ortho-metallation (DoM) is a powerful tool for the functionalization of heterocyclic compounds. In the case of N-substituted pyrazoles, lithiation typically occurs at the most acidic C-H bond, which is the C5 position. nih.gov However, in this compound, the C5 position is already substituted. Therefore, metallation is expected to occur at the C3 position, which is rendered more acidic by the inductive effect of the adjacent nitrogen atoms. The bulky N1-sec-butyl group may further direct the metallating agent away from the C5-region and towards the C3 position.

Subsequent quenching of the resulting organometallic intermediate with an electrophile would lead to C3-substituted products.

| Reaction Sequence | Reagent 1 | Reagent 2 (Electrophile) | Predicted Major Product | Reference (Analogous Systems) |

| Lithiation-Silylation | n-BuLi | TMSCl | 1-sec-butyl-5-(ethoxymethyl)-3-(trimethylsilyl)-1H-pyrazole | nih.gov |

| Lithiation-Alkylation | n-BuLi | CH₃I | 1-sec-butyl-5-(ethoxymethyl)-3-methyl-1H-pyrazole | nih.gov |

| Lithiation-Carboxylation | n-BuLi | CO₂ | This compound-3-carboxylic acid | nih.gov |

Table 2: Predicted Regioselectivity in Metallation-Electrophilic Quench Reactions. n-BuLi: n-Butyllithium, TMSCl: Trimethylsilyl chloride

Chemoselectivity Considerations:

Chemoselectivity in reactions of this compound would be a factor in reactions where multiple functional groups could react. For instance, when using strong bases, deprotonation at the α-carbon of the ethoxymethyl group could compete with C-H metallation of the pyrazole ring. However, the acidity of the pyrazole ring protons, particularly at C3, is generally higher than that of α-protons to an ether, suggesting that ring metallation would be the favored pathway under kinetically controlled conditions.

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no published research on the coordination chemistry, ligand applications, synthesis of metal complexes, or catalytic applications specifically involving the compound This compound .

Extensive and targeted searches for this specific molecule, as well as for closely related derivatives such as 1-alkyl-5-(alkoxymethyl)-1H-pyrazoles, did not yield any relevant results within the specified scope of coordination chemistry. The scientific community has not, to date, published studies detailing the use of this compound as a ligand in metal complex formation.

Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on this compound, as no data exists in the public domain for the following requested topics:

Coordination Chemistry and Ligand Applications of 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole Derivatives

Applications in Catalysis and Organometallic Chemistry:No reported applications of 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole derivatives in catalysis or organometallic chemistry.

While the broader family of pyrazole (B372694) derivatives is known to be versatile in coordination chemistry, the specific substitutions of a sec-butyl group at the N1 position and an ethoxymethyl group at the C5 position define a unique chemical entity for which the coordination behavior has not been explored or reported in peer-reviewed literature.

Therefore, the generation of a scientifically accurate and thorough article focusing solely on the chemical compound “this compound” and its coordination chemistry is not feasible at this time due to the absence of foundational research data.

Pyrazole-Based Catalysts in Organic Transformations

The utility of pyrazole-based ligands in facilitating a wide array of organic transformations is well-established. The nitrogen atoms of the pyrazole ring act as effective sigma-donors to metal centers, stabilizing the catalytic species. nih.gov The nature of the substituents on the pyrazole ring plays a crucial role in dictating the catalyst's activity and selectivity.

The N-sec-butyl group in this compound is expected to exert a significant steric influence on the metal center. This steric hindrance can be advantageous in several catalytic processes. For instance, in polymerization reactions, bulky substituents on the ligand can control the stereoselectivity of the polymer. nih.gov Similarly, in cross-coupling reactions, the steric bulk can promote reductive elimination, a key step in the catalytic cycle, thereby enhancing catalyst turnover.

The C5-ethoxymethyl group introduces a flexible ether linkage, which can act as a hemilabile coordinating arm. This feature is particularly valuable in catalysis as the ether oxygen can coordinate to the metal center, influencing the electronic environment and stability of the catalyst, and then dissociate to create a vacant coordination site for substrate binding. This hemilability is a known strategy to enhance catalytic activity in reactions such as olefin oligomerization and polymerization.

Based on the functionalities of analogous pyrazole ligands, catalysts derived from this compound are anticipated to be effective in several key organic transformations:

Transfer Hydrogenation: Pyrazole-ligated ruthenium and iridium complexes are known to be active catalysts for the transfer hydrogenation of ketones and imines. The N-H proton in protic pyrazoles often plays a direct role in the catalytic cycle. nih.gov While the target molecule is an N-substituted pyrazole, the steric and electronic environment created by the sec-butyl and ethoxymethyl groups could still promote efficient hydride transfer from a hydrogen donor to the substrate.

Cross-Coupling Reactions: Palladium complexes bearing pyrazole-phosphine ligands have demonstrated efficacy in Suzuki and amination reactions. The pyrazole moiety helps to stabilize the palladium center, while the phosphine provides the necessary electronic properties for efficient catalysis. The specific substituents of this compound could modulate the activity and selectivity of such palladium catalysts.

Polymerization and Oligomerization: Nickel complexes with (pyrazol-1-ylmethyl)pyridine ligands have been shown to catalyze the oligomerization of ethylene. researchgate.net The activity of these catalysts is highly dependent on the steric bulk of the substituents on the pyrazole ring. The sec-butyl group in the target ligand could lead to catalysts with high selectivity for linear alpha-olefins.

Ligand Design for Specific Catalytic Reactions

The design of pyrazole-based ligands for specific catalytic applications hinges on the strategic selection of substituents to fine-tune the steric and electronic properties of the resulting metal complex. nih.govmdpi.com The substituents on this compound offer distinct advantages for targeted catalytic reactions.

The N-sec-butyl group provides a moderate level of steric hindrance. This can be exploited to create a specific coordination environment around the metal center, influencing substrate approach and, consequently, the selectivity of the reaction. For example, in asymmetric catalysis, a chiral sec-butyl group could be employed to induce enantioselectivity. Even without a chiral center, the defined steric profile can favor the formation of specific isomers in reactions like hydroformylation or carbonylation.

The C5-ethoxymethyl substituent introduces several design possibilities. The ether oxygen can act as a hemilabile donor, as previously mentioned. Furthermore, the flexibility of the ethoxymethyl chain allows for the potential formation of multidentate ligands. For instance, two molecules of this compound could coordinate to a single metal center in a bidentate fashion, creating a chelate effect that enhances catalyst stability. The length and nature of the alkoxy chain could be further modified to optimize the ligand's properties for a particular reaction. For example, a longer chain could create a larger chelate ring, which might be beneficial for certain catalytic transformations.

The combination of these two substituents allows for a nuanced approach to ligand design. The steric bulk of the N-sec-butyl group can be balanced with the coordinating ability of the C5-ethoxymethyl group to achieve a catalyst with the desired activity, selectivity, and stability.

To illustrate the potential impact of these substituents, the following table summarizes the expected effects on catalytic performance based on data from analogous pyrazole systems.

| Catalytic Reaction | Expected Influence of N-sec-butyl Group | Expected Influence of C5-ethoxymethyl Group |

| Transfer Hydrogenation | Moderate steric bulk may enhance selectivity for certain substrates. | Potential for hemilabile coordination to modulate catalyst activity. |

| Suzuki Coupling | Steric hindrance could promote the reductive elimination step. | The ether group could influence the solubility and stability of the catalyst. |

| Ethylene Oligomerization | Steric bulk is known to influence the selectivity towards linear alpha-olefins. | The flexible ether arm could create a more open coordination sphere, potentially increasing activity. |

Computational and Theoretical Investigations of 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole

Molecular Modeling and Quantum Mechanical Calculations

No specific molecular modeling or quantum mechanical calculation studies were found for 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole.

There are no available DFT studies that specifically detail the electronic structure and reactivity of this compound. Such a study would typically calculate molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors to predict the molecule's chemical behavior.

A specific conformational analysis of this compound has not been reported. This type of analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface related to the rotation around its single bonds, particularly concerning the flexible sec-butyl and ethoxymethyl groups.

While tautomerism is a known feature of pyrazole (B372694) rings, no studies have been published that specifically investigate the tautomeric equilibria and proton transfer mechanisms for this compound. For this N-substituted pyrazole, annular tautomerism is not possible; however, other forms of tautomerism, though less common, could be computationally explored.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

There are no published molecular dynamics simulation studies for this compound. These simulations would provide insight into the molecule's movement and conformational changes over time in various environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational predictions of spectroscopic parameters (such as NMR and IR spectra) for this compound are not available. Such predictions are often made using methods like DFT and are validated by comparing the calculated spectra to experimentally obtained data to confirm the molecular structure.

Structure-Reactivity Relationship Predictions via Computational Methods

Specific structure-reactivity relationship predictions for this compound using computational methods have not been documented. Quantitative Structure-Activity Relationship (QSAR) studies are common for classes of bioactive molecules but require a dataset of related compounds with measured activities, which is not available for this specific context.

Spectroscopic Characterization Techniques and Structural Elucidation of 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton and the connectivity of its constituent atoms can be assembled.

The ¹H NMR spectrum of 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring itself features two protons, H3 and H4, which appear as doublets due to vicinal coupling. Based on data for similar 1,5-disubstituted pyrazoles, the H3 proton is anticipated to resonate further downfield than the H4 proton.

The substituents also give rise to characteristic signals. The sec-butyl group attached to the N1 position will produce a complex set of signals: a sextet or multiplet for the methine proton (CH), two overlapping multiplets for the diastereotopic methylene (B1212753) protons (CH₂), and two distinct triplets or a doublet of triplets for the two methyl groups (CH₃). The ethoxymethyl group at the C5 position will show a singlet for the methylene bridge (O-CH₂-Py), a quartet for the methylene protons of the ethyl group (O-CH₂-CH₃), and a triplet for the terminal methyl group (CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole H3 | ~7.4-7.6 | Doublet | ~1.8-2.5 |

| Pyrazole H4 | ~6.0-6.2 | Doublet | ~1.8-2.5 |

| sec-Butyl CH | ~4.2-4.5 | Multiplet | - |

| sec-Butyl CH₂ | ~1.7-1.9 | Multiplet | - |

| sec-Butyl CH₃ (CH) | ~1.2-1.4 | Doublet | ~6.5-7.0 |

| sec-Butyl CH₃ (CH₂) | ~0.8-1.0 | Triplet | ~7.0-7.5 |

| Ethoxymethyl O-CH₂-Py | ~4.5-4.7 | Singlet | - |

| Ethoxymethyl O-CH₂-CH₃ | ~3.4-3.6 | Quartet | ~7.0 |

| Ethoxymethyl CH₃ | ~1.1-1.3 | Triplet | ~7.0 |

Note: Predicted values are based on typical ranges for similar functional groups and substituted pyrazoles.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The three pyrazole ring carbons (C3, C4, and C5) have characteristic chemical shifts that are sensitive to the nature of the substituents. Generally, C5, being attached to an oxygen-bearing substituent and a nitrogen atom, would be the most downfield of the ring carbons, followed by C3. cdnsciencepub.comresearchgate.net The C4 carbon typically appears at the most upfield position among the ring carbons. nih.gov The carbon atoms of the sec-butyl and ethoxymethyl groups will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrazole C5 | ~148-152 |

| Pyrazole C3 | ~138-142 |

| Pyrazole C4 | ~105-108 |

| Ethoxymethyl O-C H₂-Py | ~68-72 |

| Ethoxymethyl O-C H₂-CH₃ | ~65-68 |

| sec-Butyl CH | ~58-62 |

| sec-Butyl CH₂ | ~28-32 |

| sec-Butyl CH₃ (CH) | ~19-23 |

| Ethoxymethyl CH₃ | ~14-16 |

| sec-Butyl CH₃ (CH₂) | ~10-12 |

Note: Predicted values are based on typical ranges for similar functional groups and published data for substituted pyrazoles. cdnsciencepub.comresearchgate.netchemicalbook.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the sec-butyl group (CH to CH₂ and CH₃) and the ethyl group (CH₂ to CH₃). It would also show the coupling between the H3 and H4 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For instance, the pyrazole C3 and C4 signals would be correlated with their attached H3 and H4 protons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the substituents and the pyrazole ring. For example, correlations would be expected from the sec-butyl CH proton to the pyrazole C5 and C4 carbons, and from the O-CH₂-Py protons to the pyrazole C5 and C4 carbons, confirming their respective points of attachment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the sec-butyl and ethoxymethyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring is expected around 3050-3150 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring vibrations, involving C=N and C=C stretching, typically occur in the 1400-1600 cm⁻¹ region. nist.gov

C-O Stretching: A strong, characteristic C-O-C stretching band from the ether linkage in the ethoxymethyl group is expected in the 1050-1150 cm⁻¹ range.

Ring Vibrations: Other pyrazole ring breathing and deformation modes would be present in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring and the C-C backbone of the alkyl substituents would likely give rise to strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₈N₂O, corresponding to a molecular weight of 182.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 182. The fragmentation of N-alkylpyrazoles is often initiated by cleavage of the N-alkyl bond or fragmentation of the alkyl chain itself. researchgate.netlibretexts.org Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage of the sec-butyl group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable secondary carbocation at m/z 153.

Loss of the sec-butyl group: Cleavage of the N-C bond to lose a sec-butyl radical (•C₄H₉, 57 Da), resulting in a fragment at m/z 125.

Fragmentation of the ethoxymethyl side chain: Alpha-cleavage next to the ether oxygen could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 137, or loss of an ethyl group to form an oxonium ion. Cleavage of the C5-CH₂ bond could result in a fragment corresponding to the pyrazole ring with the N-substituent.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN, leading to smaller fragment ions. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Identity |

| 182 | [M]⁺˙ (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 125 | [M - C₄H₉]⁺ |

| 137 | [M - OCH₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

Note: These predictions are based on general fragmentation patterns of N-alkyl pyrazoles and ethers. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

The analysis would confirm the planarity of the pyrazole ring and reveal the exact orientation of the sec-butyl and ethoxymethyl substituents relative to the ring. nih.gov Crystal packing information, including intermolecular interactions such as van der Waals forces or potential weak C-H···N or C-H···O hydrogen bonds, would also be elucidated. This data is invaluable for understanding the molecule's properties in the solid state and can offer insights into its physical characteristics. While no specific crystal structure for the title compound is currently available, data from related structures like ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate show that the pyrazole ring is essentially planar. nih.gov

It appears that there is no publicly available scientific literature containing the specific crystallographic and detailed spectroscopic data for the compound "this compound" as required to fulfill your request. Extensive searches for experimental data on its crystal packing, intermolecular interactions, geometric parameters, and bond angles did not yield any specific research findings or data tables for this particular molecule.

The instructions emphasize a strict adherence to an outline focused on the detailed structural elucidation of "this compound," including the generation of data tables based on research findings. Without access to published X-ray crystallography or related spectroscopic studies for this exact compound, it is not possible to generate a scientifically accurate and verifiable article that meets the specified requirements.

General information about the pyrazole class of compounds or data from structurally similar molecules cannot be used as a substitute, as this would violate the instruction to focus solely on "this compound" and could lead to inaccuracies.

Therefore, the requested article cannot be generated at this time due to the lack of specific source material for this compound in the public domain.

Advanced Structure Reactivity Relationships and Mechanistic Insights for 1 Sec Butyl 5 Ethoxymethyl 1h Pyrazole

Influence of 1-sec-butyl Substitution on Pyrazole (B372694) Reactivity

The presence of a sec-butyl group at the N1 position of the pyrazole ring introduces significant steric hindrance. This bulky substituent can impede the approach of reagents to the adjacent C5 and N2 positions, thereby influencing the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the sec-butyl group may direct incoming electrophiles away from the N2 position, favoring substitution at the C4 position, which is sterically more accessible.

Furthermore, the sec-butyl group, being an electron-donating alkyl group, can influence the electronic properties of the pyrazole ring through an inductive effect. This electron donation can increase the electron density of the pyrazole ring, potentially enhancing its reactivity towards electrophiles. However, this electronic effect is often overshadowed by the more dominant steric effects.

The N-alkylation of pyrazoles is a common method for their functionalization. mdpi.comsemanticscholar.org The introduction of a sec-butyl group can be achieved through various methods, though reactions involving unsymmetrical pyrazoles can lead to a mixture of regioisomers, with the major product often being determined by sterics. mdpi.com The use of secondary halides, such as sec-butyl bromide, for N-alkylation can be challenging and may require specific conditions, such as solvent-free microwave irradiation, to achieve good yields. researchgate.net

Role of 5-ethoxymethyl Group in Directing Chemical Transformations

The 5-ethoxymethyl group is an electron-donating group due to the presence of the oxygen atom's lone pairs, which can participate in resonance with the pyrazole ring. This electron-donating nature can activate the pyrazole ring towards electrophilic substitution, primarily directing incoming electrophiles to the C4 position. The ethoxymethyl group is also flexible and can adopt various conformations, which may influence its interaction with solvents and reagents.

The presence of the ether linkage in the ethoxymethyl group also introduces a potential site for chemical modification, such as cleavage under acidic conditions, although the pyrazole ring itself is generally stable.

Interplay of Substituents on Electronic Properties and Aromaticity

The aromaticity of the pyrazole ring is a key determinant of its stability and reactivity. beilstein-journals.org N-substituents can have a significant impact on the aromaticity of azoles. scispace.comnih.gov Generally, N-substitution can lead to a decrease in aromaticity compared to C-substitution in benzene (B151609) rings. scispace.com The electron-donating sec-butyl group at N1 may slightly modulate the aromaticity of the pyrazole ring.

| Substituent | Position | Electronic Effect | Influence on Aromaticity |

|---|---|---|---|

| 1-sec-butyl | N1 | Electron-donating (inductive) | Potential slight decrease |

| 5-ethoxymethyl | C5 | Electron-donating (resonance) | Modulates electron distribution |

Detailed Reaction Mechanism Elucidation for Key Transformations

While specific mechanistic studies on 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole are not extensively reported, the general principles of pyrazole chemistry allow for the elucidation of potential reaction mechanisms.

Electrophilic Aromatic Substitution:

In an electrophilic aromatic substitution reaction, such as nitration or halogenation, the electrophile is expected to attack the C4 position. The mechanism would proceed via the formation of a sigma complex (arenium ion), which is stabilized by the electron-donating effects of both the 1-sec-butyl and 5-ethoxymethyl groups. The subsequent loss of a proton from the C4 position would restore the aromaticity of the pyrazole ring.

Step 1: Generation of the Electrophile (E⁺)

Step 2: Nucleophilic Attack by the Pyrazole Ring The π-system of the pyrazole ring attacks the electrophile, with a preference for the C4 position due to steric and electronic factors.

Step 3: Deprotonation A base removes the proton from the C4 position, restoring the aromatic system.

N-Alkylation (Synthesis):

Future Research Directions and Potential Academic Contributions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted pyrazoles often relies on classical condensation reactions. Future research should focus on developing more sustainable and efficient synthetic routes to 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole . Modern synthetic advances in heterocyclic chemistry, such as C-H activation, photoredox catalysis, and multicomponent reactions, offer promising alternatives to traditional methods. rsc.org The development of innovative synthetic pathways that allow for different bond-forming strategies could have a significant impact. rsc.org

Key areas for investigation include:

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved reaction control, enhanced safety, and easier scalability.

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and reusable catalysts would align with the principles of green chemistry.

One-Pot Syntheses: Designing a one-pot, multicomponent reaction to assemble the pyrazole (B372694) core with the desired substituents would significantly improve efficiency by reducing the number of isolation and purification steps. organic-chemistry.org

Exploration of Under-explored Chemical Transformations

The reactivity of the pyrazole ring is well-established, but the interplay of the sec-butyl and ethoxymethyl substituents in This compound could lead to novel chemical transformations. Future research should aim to explore the regioselectivity and stereoselectivity of reactions involving this specific scaffold.

Potential areas of exploration include:

Functionalization of the Pyrazole Core: Investigating electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) to understand how the existing substituents direct the incoming electrophile.

Transformations of the Ethoxymethyl Group: Exploring reactions to modify the ethoxymethyl side chain, such as ether cleavage followed by derivatization, to create a library of related compounds.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the pyrazole ring as a platform for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Advanced Ligand Design for Specific Coordination Chemistry Applications

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms capable of coordinating to metal ions. researchgate.net The unique steric and electronic properties of This compound make it an interesting candidate for advanced ligand design. The sec-butyl group can introduce specific steric bulk, while the ether oxygen in the ethoxymethyl group could potentially act as an additional coordination site, leading to hemilabile ligand behavior.

Future research in this area could focus on:

Synthesis and Characterization of Metal Complexes: Preparing and structurally characterizing coordination complexes with various transition metals to study the coordination modes of the ligand. researchgate.net

Catalytic Applications: Investigating the potential of the resulting metal complexes as catalysts in organic transformations, where the ligand's structure can influence the activity and selectivity of the catalyst.

Luminescent Materials: Exploring the synthesis of complexes with lanthanide or other emissive metal ions to develop new luminescent materials with potential applications in sensing or imaging.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of molecules. eurasianjournals.comeurasianjournals.com In the context of This compound , computational studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity, guiding future experimental work.

Key computational investigations could include:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the molecule's optimized geometry, electronic properties (such as HOMO-LUMO gap), and to predict the regioselectivity of chemical reactions. eurasianjournals.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of the sec-butyl and ethoxymethyl groups and to understand how these dynamics might influence its interactions with other molecules or metal centers. eurasianjournals.com

Docking Studies: If a biological target is identified, molecular docking studies could predict the binding mode and affinity of the compound, aiding in the rational design of new bioactive molecules. eurasianjournals.comnih.gov

Contributions to General Heterocyclic Chemistry Principles

The systematic study of This compound can contribute to the broader understanding of fundamental principles in heterocyclic chemistry. elsevier.comjvktech.comelsevier.com By investigating the synthesis, reactivity, and properties of this specifically substituted pyrazole, researchers can gain deeper insights into structure-property relationships.

Potential contributions to the field include:

Understanding Substituent Effects: Elucidating the combined electronic and steric effects of the sec-butyl and ethoxymethyl groups on the pyrazole ring's aromaticity, basicity, and reactivity.

Expanding the Chemical Space of Pyrazoles: The synthesis and characterization of new derivatives based on this scaffold will expand the known chemical space of pyrazole-containing compounds.

Developing Predictive Models: The experimental data generated from these studies can be used to develop and refine computational models for predicting the properties and reactivity of other substituted heterocycles.

Future Research Directions for this compound

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop flow chemistry and one-pot synthetic routes. | More efficient, safer, and environmentally friendly production. |

| Chemical Transformations | Investigate regioselective functionalization of the pyrazole core and side chains. | Discovery of novel reactions and synthesis of a diverse compound library. |

| Coordination Chemistry | Synthesize and characterize metal complexes for catalysis and materials applications. | Development of new catalysts and functional materials. |

| Computational Chemistry | Use DFT and MD simulations to understand reactivity and molecular dynamics. | Rational design of experiments and prediction of molecular properties. |

| Heterocyclic Principles | Elucidate structure-property relationships and expand chemical space. | Deeper fundamental understanding of heterocyclic chemistry. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-